molecular formula C4H7ClZn B14461130 but-1-ene;chlorozinc(1+) CAS No. 74133-07-6

but-1-ene;chlorozinc(1+)

Cat. No.: B14461130
CAS No.: 74133-07-6
M. Wt: 155.9 g/mol
InChI Key: HFIKAYKVNSGXES-UHFFFAOYSA-M
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Description

But-1-ene;chlorozinc(1+): is an organozinc compound that consists of but-1-ene, a simple alkene with the formula CH₃CH₂CH=CH₂, and a chlorozinc cation (ZnCl⁺)

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to prepare but-1-ene;chlorozinc(1+) involves the reaction of but-1-ene with a Grignard reagent, such as ethylmagnesium chloride, followed by the addition of zinc chloride. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

    Direct Synthesis: Another method involves the direct reaction of but-1-ene with zinc chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF). This method requires careful control of temperature and reaction time to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of but-1-ene;chlorozinc(1+) often involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: But-1-ene;chlorozinc(1+) can undergo oxidation reactions to form various oxidation products, such as but-1-ene oxide.

    Reduction: This compound can be reduced to form butane, a saturated hydrocarbon.

    Substitution: But-1-ene;chlorozinc(1+) can participate in substitution reactions, where the chlorozinc group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly used in substitution reactions.

Major Products:

    Oxidation: But-1-ene oxide

    Reduction: Butane

    Substitution: Various substituted butenes, depending on the nucleophile used

Scientific Research Applications

Chemistry:

    Catalysis: But-1-ene;chlorozinc(1+) is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology and Medicine:

    Drug Development: This compound is explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry:

    Polymer Production: But-1-ene;chlorozinc(1+) is used in the production of polymers and copolymers, which are essential materials in the plastics industry.

    Fine Chemicals: It is employed in the synthesis of fine chemicals, which are used in various industrial applications, including agrochemicals and fragrances.

Mechanism of Action

Electrophilic Addition: The primary mechanism by which but-1-ene;chlorozinc(1+) exerts its effects is through electrophilic addition reactions. The chlorozinc cation acts as an electrophile, attacking the electron-rich double bond of but-1-ene. This results in the formation of a carbocation intermediate, which can then react with various nucleophiles to form the final product.

Molecular Targets and Pathways:

    Carbocation Formation: The initial step involves the formation of a carbocation intermediate, which is stabilized by the chlorozinc cation.

    Nucleophilic Attack: The carbocation intermediate is then attacked by a nucleophile, leading to the formation of the final product.

Comparison with Similar Compounds

    But-2-ene;chlorozinc(1+): Similar to but-1-ene;chlorozinc(1+), but with the double bond located between the second and third carbon atoms.

    Ethene;chlorozinc(1+): A simpler compound with a double bond between two carbon atoms.

    Propene;chlorozinc(1+): An intermediate compound with a double bond between the first and second carbon atoms.

Uniqueness: But-1-ene;chlorozinc(1+) is unique due to its specific reactivity and the position of the double bond, which allows for selective reactions and the formation of specific products. Its ability to act as both an electrophile and a nucleophile makes it a versatile reagent in organic synthesis.

Properties

CAS No.

74133-07-6

Molecular Formula

C4H7ClZn

Molecular Weight

155.9 g/mol

IUPAC Name

but-1-ene;chlorozinc(1+)

InChI

InChI=1S/C4H7.ClH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1

InChI Key

HFIKAYKVNSGXES-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC=C.Cl[Zn+]

Origin of Product

United States

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